Biotin-Dde

Descripción general

Descripción

Biotin-Dde (diethyl dithiocarbamate, DDE) is a biotin-containing compound that has a wide range of applications in biochemistry, molecular biology, and physiology. It has been used for decades to study protein and enzyme activities, as well as to measure the activity of a variety of biochemical reactions. Biotin-Dde is a versatile reagent that has been used to study the structure and function of proteins, enzymes, and other molecules.

Aplicaciones Científicas De Investigación

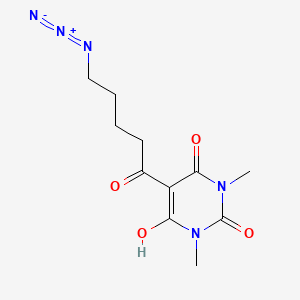

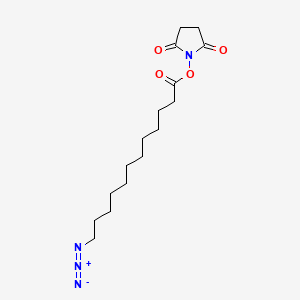

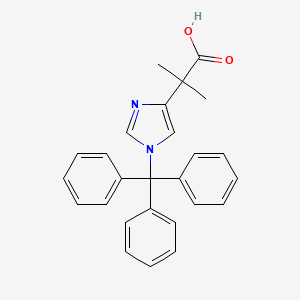

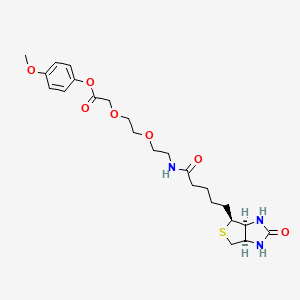

Protein Labelling, Capture, and Release Trifunctional biotin reagents with cleavable linkers, especially those based on the Dde protecting group, have been noted for their utility in protein enrichment. The use of Dde leads to the efficient release of protein targets under mild conditions and also facilitates the removal of most of the tag during tryptic digestion, making it a useful tool in protein analysis and proteomics (Yang & Verhelst, 2013).

Understanding Biotin Functionality and Damage Mechanisms Research has delved into the structural components of biotin, particularly its ring structure and side chain with a carboxyl group, which confer the ability to form strong bonds with proteins like streptavidin and allow covalent binding to other molecules. Studies on the electron-induced damage of biotin, especially in gas and condensed phases, have revealed the mechanisms through which the biotin molecule can lose its capability for intermolecular binding and covalent coupling, crucial for its functionality in various biotechnological applications (Keller et al., 2013).

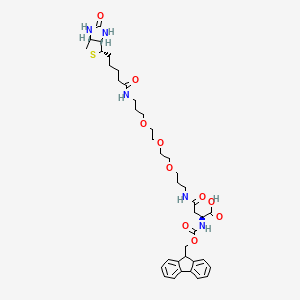

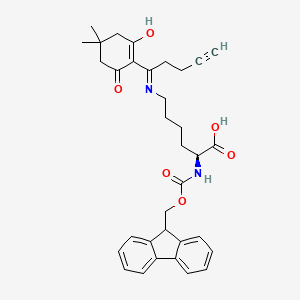

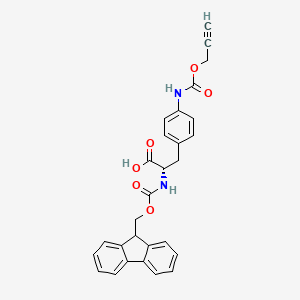

Synthesis of Labeled Peptides Biotin-Dde, particularly in the context of Fmoc-Lys(Dde)-OH, has been recommended for the synthesis of biotin-labeled peptides, useful in various research applications such as peptide trafficking, binding studies, and receptor cross-linking studies. This strategy allows for the incorporation of various labels besides biotin, expanding its utility in biomolecular research (Bibbs et al., 2000).

Metabolic Biotinylation of Proteins Innovative techniques have been developed for the metabolic biotinylation of proteins secreted from mammalian cells and expressed on their cell surface. This approach, which involves co-secretion with BirA, the biotin ligase of E. coli, allows for the biotinylation of secreted proteins for purification or targeting, as well as cell surface proteins, enhancing the potential for labeling and purification in various research contexts (Parrott & Barry, 2001).

Propiedades

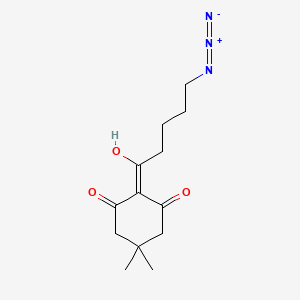

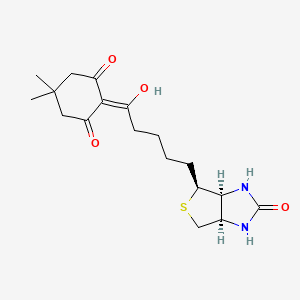

IUPAC Name |

2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-1-hydroxypentylidene]-5,5-dimethylcyclohexane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4S/c1-18(2)7-12(22)15(13(23)8-18)11(21)5-3-4-6-14-16-10(9-25-14)19-17(24)20-16/h10,14,16,21H,3-9H2,1-2H3,(H2,19,20,24)/t10-,14-,16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMXONQIABZZOLX-FSBGKCOPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C(=C(CCCCC2C3C(CS2)NC(=O)N3)O)C(=O)C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC(=O)C(=C(CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)O)C(=O)C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

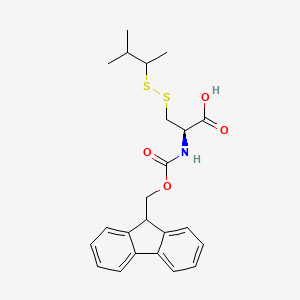

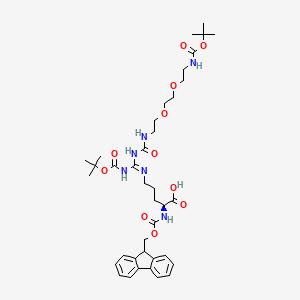

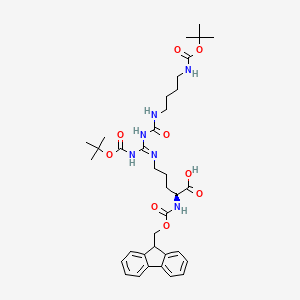

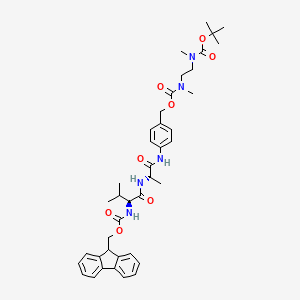

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(3-Trifluoromethyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6288419.png)